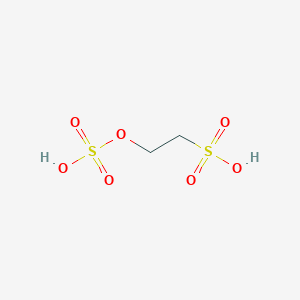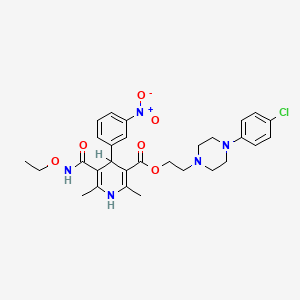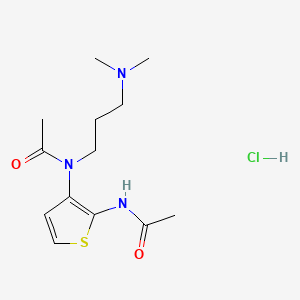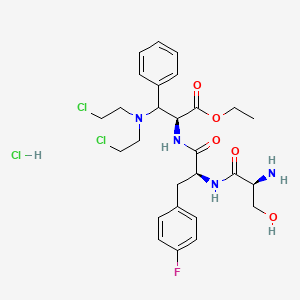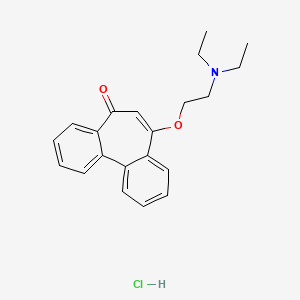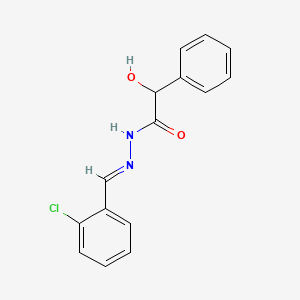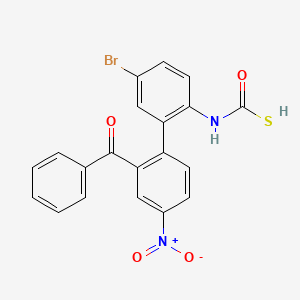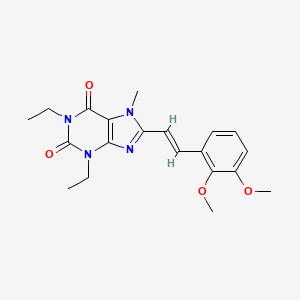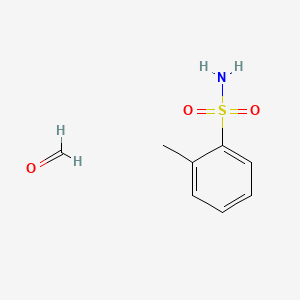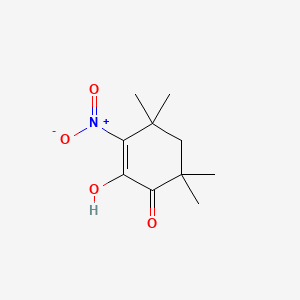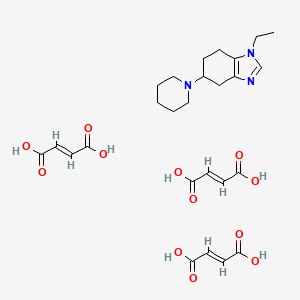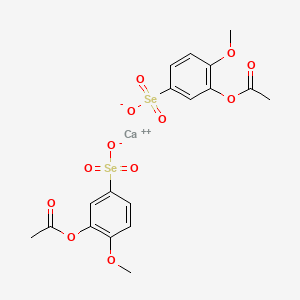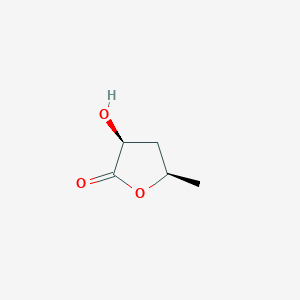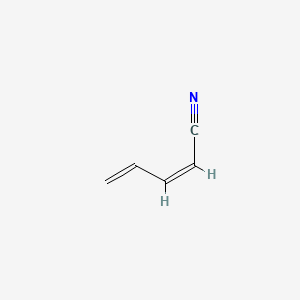
cis-2,4-Pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2,4-Pentadienenitrile: is an organic compound with the molecular formula C5H5N . It is a nitrile derivative of pentadiene, characterized by the presence of a nitrile group (-CN) attached to a conjugated diene system. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cis-2,4-Pentadienenitrile can be synthesized through various methods. One common approach involves the dehydration of 3-pentenenitrile under specific conditions . Another method includes the isomerization of trans-3-pentenenitrile through gas-phase pyrolysis .
Industrial Production Methods: Industrial production of this compound typically involves catalytic dehydration of suitable precursors under controlled conditions. The process may also include distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cis-2,4-Pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are commonly employed.
Major Products:
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted nitriles and other derivatives.
Wissenschaftliche Forschungsanwendungen
Cis-2,4-Pentadienenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-2,4-Pentadienenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions , leading to the formation of new bonds and compounds. The conjugated diene system allows for electrophilic addition reactions , facilitating the formation of complex structures .
Vergleich Mit ähnlichen Verbindungen
- Trans-2,4-Pentadienenitrile
- 1-Cyano-1,3-butadiene
- 1-Cyanobutadiene
Comparison: Cis-2,4-Pentadienenitrile is unique due to its cis configuration , which influences its reactivity and interactions compared to its trans isomer. The cis configuration can lead to different stereochemical outcomes in reactions, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
2180-69-0 |
|---|---|
Molekularformel |
C5H5N |
Molekulargewicht |
79.10 g/mol |
IUPAC-Name |
(2Z)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
InChI-Schlüssel |
STSRVFAXSLNLLI-ARJAWSKDSA-N |
Isomerische SMILES |
C=C/C=C\C#N |
Kanonische SMILES |
C=CC=CC#N |
Physikalische Beschreibung |
Soluble in water (15 g/L); [ChemIDplus] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


